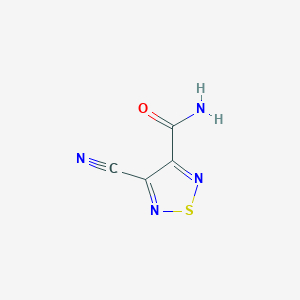

4-Cyano-1,2,5-thiadiazole-3-carboxamide

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. These heteroatoms, most commonly nitrogen, sulfur, and oxygen, impart unique physicochemical properties and reactivity to the molecules. Their structural diversity is immense, forming the basis for a vast array of natural products, including essential biomolecules like DNA, RNA, chlorophyll, and hemoglobin.

In the realm of chemical sciences, the importance of heterocycles is multifaceted. They are pivotal in medicinal chemistry, forming the core scaffold of a majority of pharmaceuticals. Their ability to engage in various non-covalent interactions, such as hydrogen bonding, and their specific three-dimensional arrangements make them ideal for binding to biological targets like enzymes and receptors. Beyond medicine, heterocyclic compounds are integral to the development of agrochemicals, dyes, polymers, and materials with advanced electronic and optical properties. The continuous exploration of new synthetic methodologies and the study of their reaction mechanisms remain active and vital areas of chemical research.

Overview of Thiadiazole Isomers and the Focus on 1,2,5-Thiadiazole (B1195012) Systems

Thiadiazole is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. The relative positions of these heteroatoms give rise to four constitutional isomers, each with a distinct electronic distribution and chemical character.

Table 1: Constitutional Isomers of Thiadiazole

| Isomer | Systematic Name |

|---|---|

| 1,2,3-Thiadiazole (B1210528) | 1-thia-2,3-diazole |

| 1,2,4-Thiadiazole | 1-thia-2,4-diazole |

| 1,2,5-Thiadiazole | 1-thia-2,5-diazole |

While all isomers have found applications in various fields, the 1,3,4- and 1,2,4-thiadiazoles have been particularly prominent in drug discovery. The 1,2,5-thiadiazole system, while historically less explored, is of growing interest in medicinal chemistry and materials science. Its derivatives are known for their unique electronic properties and have been investigated for a range of biological activities. The synthesis of the 1,2,5-thiadiazole ring often involves the cyclization of compounds containing a sulfur and two nitrogen atoms, with precursors like 3,4-dichloro-1,2,5-thiadiazole (B139948) serving as a key starting material for further functionalization. organic-chemistry.orgnih.govjocpr.com

Strategies for 1,2,5-Thiadiazole Ring Construction

The formation of the 1,2,5-thiadiazole ring is a critical step in the synthesis of the target compound. This is typically achieved through cyclization reactions of acyclic precursors that contain the necessary nitrogen, carbon, and sulfur atoms in a suitable arrangement.

Ring-Closure Reactions from Acyclic Precursors

A common and effective method for constructing the 1,2,5-thiadiazole ring involves the reaction of 1,2-diamines with sulfur-containing reagents. chemicalbook.com This approach assembles the heterocyclic system from a linear precursor already possessing the adjacent nitrogen atoms. For instance, the reaction of diaminomaleonitrile with thionyl chloride yields 1,2,5-thiadiazole-3,4-dicarbonitrile, a dicyano-substituted analog that highlights the feasibility of this pathway for creating cyanated thiadiazoles. chemicalbook.com

Another significant strategy begins with simpler, more fundamental building blocks. The reaction between potassium cyanide and sulfur dioxide represents a direct route to a functionalized 1,2,5-thiadiazole core. google.com This method is advantageous as it utilizes readily available and inexpensive starting materials to generate a key intermediate, 3-cyano-4-hydroxy-1,2,5-thiadiazole. google.com

Formation of S-N and C-C Bonds

The construction of the 1,2,5-thiadiazole ring inherently involves the formation of two sulfur-nitrogen (S-N) bonds and one carbon-carbon (C-C) bond within the heterocyclic system. In syntheses starting from 1,2-diamines, the C-C bond is pre-existing in the acyclic precursor, and the cyclization step primarily involves the formation of the two S-N bonds through the reaction with a sulfur source like thionyl chloride or sulfur monochloride. chemicalbook.com

In contrast, when starting from cyanide and sulfur dioxide, the reaction mechanism is more complex, involving the assembly of the entire heterocyclic framework. This process includes the formation of both the S-N and C-N bonds, leading to the stable aromatic ring system. google.com

Specific Cyclization Pathways Leading to 1,2,5-Thiadiazoles

Several specific cyclization pathways have been documented for the synthesis of 1,2,5-thiadiazoles. The selection of a particular pathway often depends on the desired substitution pattern on the final molecule.

One of the most direct methods involves the treatment of 1,2-diamines with various sulfur reagents. This reaction is quite general and can be applied to a range of substituted diamines to produce the corresponding 1,2,5-thiadiazoles. chemicalbook.com

| Starting Material | Reagent | Product | Yield |

| Diaminomaleonitrile | Thionyl chloride | 1,2,5-thiadiazole-3,4-dicarbonitrile | 80% |

| Ethylenediamine | Sulfur monochloride | 1,2,5-thiadiazole | Not specified |

| 2,3-Diaminobutane | Sulfur dichloride | 3,4-dimethyl-1,2,5-thiadiazole (B3032850) | Not specified |

A distinct pathway involves the reaction of potassium cyanide with an excess of sulfur dioxide under autogenous pressure. google.com This reaction is typically performed at elevated temperatures and results in the formation of the potassium salt of 3-cyano-4-hydroxy-1,2,5-thiadiazole, which can then be neutralized to the hydroxy compound. google.com

| Starting Material | Reagent | Temperature | Product |

| Potassium cyanide | Sulfur dioxide | 25-90 °C | 3-Cyano-4-hydroxy-1,2,5-thiadiazole |

Functional Group Transformations on the 1,2,5-Thiadiazole Core

Once the 1,2,5-thiadiazole ring is formed, subsequent reactions are necessary to introduce the cyano and carboxamide groups at the correct positions to yield 4-cyano-1,2,5-thiadiazole-3-carboxamide.

Introduction of the Cyano Group

The cyano group can either be incorporated during the ring formation step or introduced later through functional group transformation. As seen in the synthesis of 1,2,5-thiadiazole-3,4-dicarbonitrile from diaminomaleonitrile, the cyano groups are carried through the cyclization process. chemicalbook.com Similarly, the reaction of potassium cyanide with sulfur dioxide directly yields a cyanated thiadiazole ring. google.com

In cases where a non-cyanated thiadiazole is formed first, the introduction of a cyano group can be more challenging due to the electron-deficient nature of the 1,2,5-thiadiazole ring, which makes it resistant to electrophilic substitution. thieme-connect.de However, nucleophilic displacement of a suitable leaving group, such as a halogen, by a cyanide salt can be a viable strategy.

Introduction and Derivatization of the Carboxamide Group

The carboxamide group is typically introduced by the derivatization of a carboxylic acid or its related functional groups. A common synthetic route involves the conversion of a precursor, such as a carboxylic acid or an ester on the thiadiazole ring, into the corresponding carboxamide.

For example, a 1,2,5-thiadiazole-3-carboxylic acid can be activated and then reacted with ammonia or an amine to form the desired carboxamide. The synthesis of other thiadiazole carboxamides has been achieved by reacting a thiadiazole carboxylic acid with oxalyl chloride to form the acid chloride, which is then reacted with an amine. nih.gov A similar strategy could be employed for the synthesis of this compound, starting from a suitable carboxylic acid precursor.

Alternatively, the hydrolysis of a nitrile (cyano group) can lead to a carboxylic acid, which can then be converted to the carboxamide. This would represent a potential route if a dicyano-substituted thiadiazole were used as an intermediate.

| Precursor Functional Group | Reagents | Resulting Functional Group |

| Carboxylic acid | 1. Oxalyl chloride, DMF (cat.) 2. Ammonia | Carboxamide |

| Ester | Ammonia, heat | Carboxamide |

| Nitrile | Acid or base hydrolysis | Carboxylic acid |

An exploration of the synthetic pathways for this compound and its parent heterocyclic system reveals a landscape of intricate chemical transformations. This article delves into specific methodologies for generating the carboxamide functionality from a nitrile precursor and examines advanced and catalytic strategies for constructing highly substituted 1,2,5-thiadiazole rings.

Structure

3D Structure

Properties

Molecular Formula |

C4H2N4OS |

|---|---|

Molecular Weight |

154.15 g/mol |

IUPAC Name |

4-cyano-1,2,5-thiadiazole-3-carboxamide |

InChI |

InChI=1S/C4H2N4OS/c5-1-2-3(4(6)9)8-10-7-2/h(H2,6,9) |

InChI Key |

RELPMINRHMELBW-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=NSN=C1C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 4 Cyano 1,2,5 Thiadiazole 3 Carboxamide and Its Analogs

Reactivity of the 1,2,5-Thiadiazole (B1195012) Ring System

The 1,2,5-thiadiazole ring is characterized by high aromaticity, which contributes to its stability. thieme-connect.de However, the presence of two electronegative nitrogen atoms and a sulfur atom results in an electron-deficient π-system. This electronic characteristic is the primary determinant of the ring's reactivity, rendering it generally resistant to electrophilic attack but susceptible to nucleophilic attack and various ring-opening procedures.

Nucleophilic Attack Pathways and Mechanisms

In contrast to its inertness towards electrophiles, the electron-deficient 1,2,5-thiadiazole ring is a prime target for nucleophilic attack. Nucleophiles can attack the ring at several positions: the carbon atoms (C3/C4), the sulfur atom, or even a ring proton if activated by strongly electron-withdrawing substituents.

Attack at Carbon: When the ring is substituted with a good leaving group, such as a halogen, nucleophilic aromatic substitution (SNAr) can occur. For example, 3,4-dichloro-1,2,5-thiadiazole (B139948) serves as a precursor for various disubstituted derivatives by reacting with nucleophiles. researchgate.net The reaction proceeds via a standard SNAr mechanism involving a Meisenheimer-like intermediate.

Attack at Sulfur: Strong, soft nucleophiles, such as organolithium and Grignard reagents, typically attack the ring at the sulfur atom. This interaction does not lead to substitution but rather to the cleavage of the S-N bond, resulting in ring-opening. thieme-connect.deresearchgate.net

Addition to C=N Bonds in Analogs: In analogs where the ring sulfur is oxidized to a sulfone (1,2,5-thiadiazole 1,1-dioxides), the aromaticity is lost, and the endocyclic C=N double bonds become highly electrophilic. These activated systems readily undergo nucleophilic addition with a variety of nucleophiles, including alcohols, amines, amides, and cyanide ions. nih.gov This often leads to stable 1,2,5-thiadiazoline 1,1-dioxide adducts.

| Reagent Type | Site of Attack | Reaction Type | Product Type |

| Common Nucleophiles (e.g., RO⁻, RNH₂) | Carbon (with leaving group) | Nucleophilic Aromatic Substitution | Substituted 1,2,5-thiadiazole |

| Organometallics (e.g., R-Li) | Sulfur | Nucleophilic Attack | Ring-opened 1,2-diimine |

| Various Nucleophiles (on S,S-dioxide) | Carbon (C=N bond) | Nucleophilic Addition | 1,2,5-Thiadiazoline 1,1-dioxide |

Ring Cleavage and Degradation Processes

The 1,2,5-thiadiazole ring can be opened under various conditions, including reductive, oxidative, and nucleophilic pathways. These reactions are synthetically useful as they can unmask 1,2-diamine functionalities.

Reductive Cleavage: The ring system is stable to mild reducing agents, but more powerful reagents can achieve ring cleavage and desulfurization. thieme-connect.de Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce the thiadiazole ring to the corresponding 1,2-diamine (also known as an ortho-diamine). google.com

Oxidative Cleavage: While mild oxidation leads to S-oxides, more aggressive oxidative conditions can result in the complete cleavage of the ring.

Nucleophile-Induced Cleavage: As mentioned, strong nucleophiles like organometallics attack the sulfur atom, leading to S-N bond scission and subsequent ring cleavage. thieme-connect.de Similarly, treatment of 3,4-dichloro-1,2,5-thiadiazole with metal amides like lithium hexamethyldisilazide (LiHMDS) can induce ring opening to form a stable synthon that can be further functionalized. researchgate.net

Photochemical Degradation: Some substituted 1,2,5-thiadiazoles undergo photochemical degradation. For instance, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) slowly degrades upon exposure to light, yielding benzonitrile (B105546) and elemental sulfur. thieme-connect.de

| Condition | Reagent/Method | Primary Result | Final Product |

| Reductive | NaBH₄ or LiAlH₄ | Ring reduction & desulfurization | 1,2-Diamine |

| Nucleophilic | R-Li, R-MgX, LiHMDS | Attack on Sulfur | Ring-opened intermediates |

| Photochemical | UV light | Ring fragmentation | Nitriles and Sulfur |

| Oxidative | Strong oxidizing agents | Ring decomposition | Oxidized fragments |

Transformations Involving the Cyano Moiety

The cyano group (nitrile) attached to the 1,2,5-thiadiazole ring is a versatile functional handle. Its reactivity is significantly influenced by the strong electron-withdrawing character of the heterocyclic ring to which it is attached, making the nitrile carbon more electrophilic.

Hydrolysis and Alcoholysis Reactions

The cyano group of 4-cyano-1,2,5-thiadiazole-3-carboxamide and its analogs can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in a stepwise manner, first yielding an amide and subsequently a carboxylic acid. Given that the starting molecule already contains a carboxamide group, selective hydrolysis of the cyano group can lead to an amide-acid, while exhaustive hydrolysis of both the cyano and carboxamide groups would yield 1,2,5-thiadiazole-3,4-dicarboxylic acid.

For example, the related compound 3,4-dicyano-1,2,5-thiadiazole can be saponified with aqueous potassium hydroxide (B78521) (KOH) to yield the monopotassium salt of 1,2,5-thiadiazole-3,4-dicarboxylic acid without isolation of the intermediate dinitrile. google.com Similarly, the hydrolysis of 4,5-dicyano-1,2,3-thiadiazole to 1,2,3-thiadiazole-4,5-dicarboxylic acid has been accomplished by heating with 50% aqueous sulfuric acid, demonstrating that this transformation is feasible on related electron-deficient heterocyclic systems. chemicalbook.com

The general mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. A series of proton transfers leads to an amide, which can then undergo further hydrolysis to the carboxylic acid.

Cycloaddition Reactions of the Nitrile Group

The nitrile group is a known dipolarophile and can participate in [3+2] cycloaddition reactions with 1,3-dipoles. One of the most common and synthetically useful cycloadditions involving nitriles is their reaction with azides to form tetrazoles. This reaction is highly efficient for nitriles activated by electron-withdrawing groups. nih.gov

The cyano group on the this compound is activated by the electron-deficient thiadiazole ring, making it a suitable substrate for this transformation. The reaction with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis or Brønsted acid catalyst (e.g., zinc salts, ammonium (B1175870) chloride), leads to the formation of a 5-substituted-1H-tetrazole. organic-chemistry.orgyoutube.com The mechanism is a concerted [3+2] cycloaddition, driven by the formation of the stable, aromatic tetrazole ring. youtube.com This reaction provides a direct route to convert the cyano-thiadiazole into a (tetrazol-5-yl)-thiadiazole derivative, significantly altering the compound's properties and potential applications.

While less common, unactivated nitriles can also participate as dienophiles or enophiles in Diels-Alder and ene reactions, respectively, though this typically requires harsh thermal conditions. nih.gov

Reactions of the Carboxamide Functionality

The carboxamide group (-CONH₂) on the 1,2,5-thiadiazole ring is a versatile functional group that can undergo reactions at both the amide nitrogen and the carbonyl carbon. Its reactivity is influenced by the electron-deficient nature of the attached heterocyclic ring.

The nitrogen atom of the carboxamide group can act as a nucleophile, allowing for the synthesis of a variety of N-substituted derivatives. These reactions are crucial for modifying the compound's physicochemical properties.

N-alkylation of the carboxamide has been demonstrated in related analogs. For instance, N-octyl-1,2,5-thiadiazole-3-carboxamide is a known derivative where the amide nitrogen has been functionalized with an octyl group. ontosight.ai This type of substitution increases the lipophilicity of the molecule. ontosight.ai More complex N-substituted derivatives have also been synthesized, such as 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide, which showcases the coupling of the amide nitrogen to a complex piperidine-benzoxazole moiety. evitachem.com

The general synthesis of thiadiazole carboxamides often involves the acylation of an amine with a thiadiazole carbonyl chloride. nih.gov This highlights the formation of the robust N-acyl bond that is characteristic of these derivatives. While direct N-acylation on this compound is not extensively documented, the principles of amide chemistry suggest that it would react with acylating agents, such as acid chlorides or anhydrides, under appropriate conditions to yield N-acyl derivatives.

Table 1: Examples of N-Substituted 1,2,5-Thiadiazole-3-carboxamide Analogs This table is interactive. Click on the headers to sort.

| Compound Name | Type of Derivatization | Reference |

|---|---|---|

| N-octyl-1,2,5-thiadiazole-3-carboxamide | N-Alkylation | ontosight.ai |

| 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide | N-Alkylation (complex) | evitachem.com |

| Thiazole/thiadiazole carboxamide scaffolds | N-Acylation (general synthesis) | nih.gov |

The carbonyl group of the carboxamide is susceptible to nucleophilic attack, leading to several important transformations.

Hydrolysis: The conversion of the carboxamide back to a carboxylic acid via hydrolysis is a fundamental reaction. In the case of 1,2,5-thiadiazole derivatives, the stability of the carboxamide group is noteworthy. For example, during the hydrolysis of S-(4-cyano-1,2,5-thiadiazol-3-yl) dimethylthiocarbamate in refluxing ethanolic potassium hydroxide, the cyano group was hydrolyzed to a carboxamide, indicating that the newly formed carboxamide was stable under these conditions. thieme-connect.de This suggests that more stringent conditions, such as strong acid or base with prolonged heating, would be necessary to hydrolyze the carboxamide of this compound to the corresponding carboxylic acid.

Dehydration: The dehydration of a primary carboxamide is a standard method for the synthesis of nitriles. orgoreview.comresearchgate.net This transformation can be achieved using a variety of strong dehydrating agents. While this specific reaction has not been detailed for this compound, the general applicability of this reaction is well-established. The product of such a reaction would be 1,2,5-thiadiazole-3,4-dicarbonitrile.

Table 2: Common Reagents for Dehydration of Primary Amides This table is interactive. Click on the headers to sort.

| Dehydrating Reagent | Formula | Reference |

|---|---|---|

| Phosphorus pentoxide | P₂O₅ | orgoreview.comresearchgate.net |

| Phosphorus oxychloride | POCl₃ | orgoreview.comresearchgate.net |

| Thionyl chloride | SOCl₂ | orgoreview.comresearchgate.net |

| Trifluoroacetic anhydride | (CF₃CO)₂O | tsijournals.com |

| Hexamethylphosphoric triamide (HMPT) | ((CH₃)₂N)₃PO | cdnsciencepub.com |

Reduction: While specific reduction of the carboxamide on this framework is not widely reported, related transformations provide insight. For example, the carboxylate group on a 1,2,3-thiadiazole (B1210528) has been reduced to a primary alcohol using sodium borohydride. mdpi.com The reduction of amides typically requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), and would be expected to yield the corresponding aminomethyl derivative, 4-cyano-3-(aminomethyl)-1,2,5-thiadiazole.

Rearrangement Processes of 1,2,5-Thiadiazole Frameworks

The aromatic 1,2,5-thiadiazole ring is generally stable; however, under specific energetic conditions such as photolysis or high temperatures, it can undergo ring-cleavage processes. True intramolecular rearrangements of the 1,2,5-thiadiazole ring atoms are not commonly observed, with ring-opening being the predominant transformation.

Photochemical Cleavage: Irradiation of 1,2,5-thiadiazoles can induce cleavage of the heterocyclic ring. The photolysis of 3,4-diphenyl-1,2,5-thiadiazole in ether using a Corex filter results in the formation of benzonitrile and elemental sulfur. thieme-connect.dersc.org Similarly, the irradiation of 3,4-dimethyl-1,2,5-thiadiazole (B3032850) yields acetonitrile (B52724) and sulfur. rsc.org This reaction represents a double fragmentation of the ring, breaking two bonds to produce two stable nitrile molecules and a sulfur atom. rsc.org

Thermal Cleavage: High temperatures can also lead to the decomposition of the 1,2,5-thiadiazole ring system, particularly in its oxidized forms. For example, 1,2,5-thiadiazole 1,1-dioxides, while stable enough for sublimation at temperatures up to 300 °C, can decompose at elevated temperatures. mdpi.com This thermal decomposition liberates sulfur dioxide (SO₂) and results in the formation of two nitrile groups from the C-N bonds of the ring. mdpi.com

While other heterocyclic systems can be converted into 1,2,5-thiadiazoles via ring contraction or other rearrangements, these are typically synthetic routes to the ring rather than rearrangements of the 1,2,5-thiadiazole itself. researchgate.netchemrxiv.org The primary rearrangement process documented for the 1,2,5-thiadiazole framework is cleavage into smaller, stable molecules.

Table 3: Summary of 1,2,5-Thiadiazole Ring Transformations This table is interactive. Click on the headers to sort.

| Transformation Type | Conditions | Products | Starting Material Example | Reference |

|---|---|---|---|---|

| Photochemical Cleavage | UV Irradiation (Corex filter), Ether | Benzonitrile, Sulfur | 3,4-Diphenyl-1,2,5-thiadiazole | thieme-connect.dersc.org |

| Photochemical Cleavage | UV Irradiation (Vycor filter), Ether | Acetonitrile, Sulfur | 3,4-Dimethyl-1,2,5-thiadiazole | rsc.org |

| Thermal Cleavage | High Temperature (>300 °C) | Two nitrile molecules, Sulfur dioxide | 1,2,5-Thiadiazole 1,1-dioxides | mdpi.com |

Spectroscopic Data for this compound Not Found

A comprehensive search of scientific literature and chemical databases for experimental spectroscopic data on the compound this compound has yielded no specific results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which is essential for the structural elucidation and characterization as requested, does not appear to be publicly available at this time.

The inquiry sought to compile a detailed article based on the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including:

Proton NMR (¹H NMR) Analysis

Carbon-13 NMR (¹³C NMR) Analysis

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Vibrational Spectroscopy , specifically Infrared (IR) Analysis, focusing on:

Characteristic Absorption Frequencies of Cyano and Carboxamide Groups

Despite extensive searches for the synthesis, characterization, and spectroscopic analysis of this compound, no publications or spectral data repositories containing the requisite experimental values for this specific molecule could be located. While data exists for various other thiadiazole isomers and derivatives, including 1,3,4-thiadiazoles and benzo-fused systems, this information is not applicable to the precise structure of this compound.

The absence of this data in the public domain suggests that the compound may be novel, not yet synthesized, or an intermediate that has not been fully isolated and characterized. Without primary spectroscopic data, a scientifically accurate and informative article conforming to the requested outline cannot be generated.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While specific experimental mass spectrometric data for 4-Cyano-1,2,5-thiadiazole-3-carboxamide is not extensively documented in publicly available literature, its fragmentation behavior can be predicted based on the known patterns of the 1,2,5-thiadiazole (B1195012) ring and related functionalized heterocyclic compounds.

Mass spectrometry of 1,2,5-thiadiazole derivatives typically involves initial ionization to produce a molecular ion (M⁺˙), the stability of which depends on the nature of its substituents. For this compound, the molecular ion would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of its exact mass and elemental composition, confirming the molecular formula C₄H₂N₄OS.

The fragmentation of the 1,2,5-thiadiazole ring is known to be complex. Studies on related structures, such as 3,4-dichloro-1,2,5-thiadiazole (B139948), show that fragmentation often leads to the formation of nitrile N-sulfide radical cations (RCNS⁺˙) and other characteristic fragments. Based on this, the fragmentation of this compound would likely proceed through several key pathways:

Ring Cleavage: The thiadiazole ring can undergo cleavage to yield smaller, stable fragments. A primary fragmentation event could involve the expulsion of a stable neutral molecule, such as nitrogen (N₂), or cleavage to form cyano-containing sulfur-nitrogen species.

Loss of Substituents: The carboxamide and cyano groups can be lost as neutral fragments. For instance, the loss of the elements of cyanamide (H₂NCN) or isocyanic acid (HNCO) from the carboxamide group is a common fragmentation route for related compounds.

Formation of Characteristic Ions: The fragmentation would be expected to produce characteristic ions such as CNS⁺ and ClCNS⁺ in halogenated analogues. For the title compound, ions corresponding to the cleavage of the ring and rearrangement of the cyano and carboxamide groups would be anticipated.

A hypothetical fragmentation pathway is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |

| 154 (M⁺˙) | 126 | CO | [C₃H₂N₄S]⁺˙ |

| 154 (M⁺˙) | 110 | CONH₂ | [C₃HN₂S]⁺ |

| 154 (M⁺˙) | 84 | CNSN | [C₂H₂N₂O]⁺˙ |

| 110 | 84 | CN | [C₂HNS]⁺ |

Note: This table represents predicted fragmentation pathways and requires experimental verification.

The differentiation of isomers is a significant challenge in chemical analysis. Techniques combining electrospray ionization-high resolution mass spectrometry (ESI-HRMS) with infrared (IR) ion spectroscopy are powerful tools for this purpose. While mass spectrometry alone can provide the elemental composition, it may not distinguish between isomers that have identical masses and similar fragmentation patterns.

For instance, distinguishing this compound from a potential isomer like 5-Amino-1,2,4-thiadiazole-3-carbonitrile would be challenging. IR ion spectroscopy, however, can probe the vibrational structure of gas-phase ions. Since isomers have different arrangements of atoms, their IR spectra will exhibit unique vibrational frequencies. By measuring the IR spectrum of a mass-selected ion and comparing it with theoretical spectra calculated for all possible isomeric structures, an unambiguous identification can be made. This combination of techniques has been successfully applied to distinguish between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, demonstrating its utility in providing definitive structural elucidation where mass spectrometry alone is insufficient. mdpi.comnih.gov

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself has not been reported, the structure of the closely related derivative, 1,2,5-thiadiazole-3,4-dicarboxamide , offers significant insight into the expected molecular geometry, conformation, and intermolecular interactions.

Based on the analysis of 1,2,5-thiadiazole-3,4-dicarboxamide, the central 1,2,5-thiadiazole ring is expected to be planar. The bond lengths and angles within the ring are characteristic of this heterocyclic system, reflecting a degree of aromaticity. The exocyclic bonds connecting the carboxamide and cyano groups to the thiadiazole ring would also lie in or close to the plane of the ring to maximize conjugation.

| Parameter | Expected Value/Characteristic (based on 1,2,5-thiadiazole-3,4-dicarboxamide) |

| Thiadiazole Ring Geometry | Planar |

| S-N Bond Length | ~1.63 Å |

| C=N Bond Length | ~1.32 Å |

| C-C Bond Length (in ring) | ~1.44 Å |

| Conformation of Substituents | Co-planar with the ring |

Note: Data is inferred from the structure of 1,2,5-thiadiazole-3,4-dicarboxamide and may vary for the title compound.

The crystal packing of this compound would be dictated by a combination of intermolecular forces. In the analogue 1,2,5-thiadiazole-3,4-dicarboxamide, hydrogen bonding is the dominant interaction, leading to the formation of extensive networks.

For the title compound, the presence of both a hydrogen-bond-donating and -accepting carboxamide group and a strongly electron-withdrawing cyano group would lead to a complex interplay of interactions:

Hydrogen Bonding: The amide N-H protons will act as hydrogen bond donors, while the amide carbonyl oxygen and the nitrogen of the cyano group will act as acceptors.

π-π Stacking: The planar, electron-deficient thiadiazole ring could participate in π-π stacking interactions with adjacent molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative atoms (N, O, S) and the cyano group, leading to strong dipole-dipole interactions that influence crystal packing.

These interactions would likely result in a densely packed structure, forming sheets or layered motifs.

The hydrogen bonding network is a critical feature of the solid-state structure. The carboxamide group is a classic motif for forming robust hydrogen bonds. In the solid state of 1,2,5-thiadiazole-3,4-dicarboxamide, each molecule is linked to four others via hydrogen bonds, creating a two-dimensional sheet-like structure.

Computational and Theoretical Investigations of 4 Cyano 1,2,5 Thiadiazole 3 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of heterocyclic compounds due to its favorable balance of accuracy and computational cost. Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), which have been shown to provide reliable results for thiadiazole systems. researchgate.netnih.gov

The 1,2,5-thiadiazole (B1195012) ring is recognized as an aromatic system, contributing to its high stability. This aromaticity arises from the delocalization of π-electrons within the five-membered ring. The presence of two electron-withdrawing substituents, the cyano (-CN) and carboxamide (-CONH2) groups, significantly influences the electronic structure of the molecule. These groups pull electron density from the thiadiazole ring, which can impact its aromatic character and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For thiadiazole derivatives, the HOMO and LUMO are typically distributed across the π-system of the molecule. The presence of strong electron-withdrawing groups like cyano and carboxamide is expected to lower the energy levels of both the HOMO and LUMO. This effect is often more pronounced on the LUMO, leading to a reduction in the HOMO-LUMO gap compared to the unsubstituted parent ring. This smaller energy gap suggests that 4-Cyano-1,2,5-thiadiazole-3-carboxamide could be chemically reactive and possess interesting electronic properties. DFT calculations are essential for precisely determining these energy levels and visualizing the orbital distributions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.50 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: The values presented are representative for a cyano-substituted thiadiazole derivative, calculated using DFT (B3LYP functional), and serve as an estimation for the target compound.

Tautomerism is a significant consideration for this compound due to the presence of the carboxamide group. This group can exist in an equilibrium between the amide form (-C(=O)NH2) and the imidic acid (iminol) form (-C(OH)=NH). This is known as amide-imidol tautomerism. nih.govresearchgate.net

DFT calculations are employed to determine the relative stabilities of these tautomers by computing their Gibbs free energies in the gas phase and in different solvents. researchgate.net For most simple amides, the amide form is significantly more stable than the imidol form. However, the electronic environment of the heterocyclic ring can influence this equilibrium. Computational studies on related heterocyclic carbohydrazides have shown that the amide tautomer is generally the kinetically favored isomer. nih.gov The relative stability is determined by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. It is predicted that for this compound, the amide tautomer would be the predominant form.

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Amide | -C(=O)NH₂ | 0.00 | Most Stable |

| Imidic Acid (Iminol) | -C(OH)=NH | +12.5 | Less Stable |

Note: Relative energies are estimated based on DFT calculations for analogous amide-containing heterocyclic systems.

Quantum Chemical Modeling of Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. tandfonline.comresearchgate.netrsc.org Theoretical predictions of 1H and 13C chemical shifts can aid in the structural elucidation and assignment of experimental spectra.

For this compound, the 13C NMR spectrum is of particular interest. The chemical shifts of the two carbon atoms in the thiadiazole ring (C3 and C4) are sensitive to the electronic effects of their substituents. The carbon attached to the carboxamide group (C3) and the carbon attached to the cyano group (C4) are expected to resonate in the typical range for 1,2,5-thiadiazoles, which is approximately 130–160 ppm. nih.gov The electron-withdrawing nature of both substituents would likely shift these signals downfield. GIAO/DFT calculations can provide more precise predictions for these shifts, as well as for the carbonyl carbon of the carboxamide group.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Thiadiazole ring) | 155.8 |

| C4 (Thiadiazole ring) | 149.5 |

| C (Cyano group) | 115.2 |

| C (Carbonyl group) | 168.0 |

Note: Chemical shifts are predicted based on GIAO/DFT calculations on structurally similar substituted thiadiazoles and are relative to TMS.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. dergipark.org.trresearchgate.net A comparison between the theoretical and experimental spectra allows for a detailed assignment of the vibrational modes. For the calculated frequencies to match experimental values more closely, they are often scaled by an empirical factor to account for anharmonicity and method limitations.

For this compound, key vibrational modes include:

C≡N stretch: A sharp, strong absorption expected around 2230-2260 cm⁻¹.

C=O stretch (Amide I): A very strong absorption typically found between 1650-1700 cm⁻¹.

N-H stretch: One or two bands in the region of 3100-3500 cm⁻¹ for the -NH2 group.

C=N stretch (ring): Vibrations associated with the thiadiazole ring, typically appearing in the 1500-1600 cm⁻¹ region. nih.gov

N-H bend (Amide II): An absorption around 1600-1650 cm⁻¹.

Computational modeling can help to precisely locate and assign these and other fingerprint vibrations. researchgate.net

| Vibrational Mode | Predicted Frequency (Scaled, cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (asymmetric) | 3510 | Medium |

| N-H stretch (symmetric) | 3405 | Medium |

| C≡N stretch | 2245 | Strong |

| C=O stretch (Amide I) | 1695 | Very Strong |

| N-H bend (Amide II) | 1620 | Strong |

| C=N ring stretch | 1540 | Medium-Strong |

Note: Frequencies are based on DFT (B3LYP) calculations for molecules with similar functional groups.

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of substituted 1,2,5-thiadiazoles can proceed through various routes, and computational chemistry provides a virtual laboratory to explore these pathways. Density Functional Theory (DFT) is a common method employed for these types of investigations, often utilizing functionals like B3LYP with appropriate basis sets (e.g., 6-311G++) to balance accuracy and computational cost. nih.gov Such studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and products.

For a molecule like this compound, a key reaction to investigate would be the cyclization step that forms the thiadiazole ring. Computational analysis would involve modeling the precursor molecules and tracking the geometric and electronic changes as they approach and form the final ring structure. This can help in understanding the regioselectivity and stereoselectivity of the reaction, as well as the influence of substituents (in this case, the cyano and carboxamide groups) on the reaction mechanism.

A critical aspect of elucidating a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that connects reactants to products. Computationally, transition state searches are performed to locate these saddle points on the potential energy surface.

Once a transition state geometry is found, a frequency calculation is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads to the product. The analysis of this imaginary frequency can provide a detailed picture of the bond-breaking and bond-forming processes occurring during the transformation. For the formation of the 1,2,5-thiadiazole ring, this would involve analyzing the concerted or stepwise nature of the N-S and C-C or C-N bond formations.

Below is a hypothetical data table illustrating the kind of information that would be generated from a transition state analysis for a key synthetic step of a substituted 1,2,5-thiadiazole.

| Transformation Step | Computational Method | Basis Set | Key Bond Distances (Å) in TS | Imaginary Frequency (cm⁻¹) |

| Ring Closure | DFT (B3LYP) | 6-311+G(d,p) | N1-S: 2.1, C2-N3: 1.9 | -350 |

| Substituent Addition | MP2 | aug-cc-pVTZ | C4-CN: 2.3 | -210 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

For this compound, an energy profile for its synthesis would reveal the most favorable reaction pathway among several possibilities. It could also explain why certain reaction conditions (e.g., temperature, catalyst) are necessary to overcome specific energy barriers. These profiles are invaluable for optimizing synthetic procedures and for predicting the feasibility of novel reactions.

The following table provides a hypothetical energy profile for a multi-step synthesis of a substituted 1,2,5-thiadiazole.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.3 |

| 3 | Intermediate 1 | +5.7 |

| 4 | Transition State 2 | +18.9 |

| 5 | Product | -15.2 |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations

While quantum mechanical calculations like DFT are excellent for studying the details of a chemical reaction, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule and its interactions with its environment over time. MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system.

For this compound, MD simulations could be employed to study several aspects:

Conformational Analysis: The carboxamide group can rotate, and MD simulations can determine the preferred orientation of this group relative to the thiadiazole ring and how this might change in different solvents.

Intermolecular Interactions: If this molecule is being considered for applications in materials science or medicinal chemistry, MD simulations can model its interactions with other molecules, such as polymers, proteins, or DNA. This can provide insights into binding affinities and modes of interaction.

Solvation Effects: MD can explicitly model solvent molecules, allowing for a detailed understanding of how the solvent structure around the solute affects its properties and reactivity.

While specific MD simulations for this compound are not documented in the literature, the methodology is widely applied to a vast range of organic molecules to understand their dynamic behavior.

Synthesis and Characterization of Novel Derivatives and Analogs

Modification of the Cyano Group

The electron-withdrawing nature of the 1,2,5-thiadiazole (B1195012) ring facilitates the transformation of the cyano group into a variety of other functional moieties. thieme-connect.de These reactions allow for the introduction of diverse chemical properties and the exploration of new chemical space.

One of the key transformations of the cyano group is its conversion into a tetrazole ring. This is typically achieved by reacting the nitrile with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid. The resulting tetrazolyl-substituted 1,2,5-thiadiazole introduces a new heterocyclic component with distinct electronic and steric properties. For instance, compounds containing both 1,2,5-thiadiazole and tetrazole heterocycles have been synthesized and studied. nih.gov

The cyano group can also undergo hydrolysis to form a carboxylic acid or be converted to an ester through alcoholysis under acidic or basic conditions. Furthermore, the addition of Grignard reagents to the cyano group can yield ketones after hydrolysis of the intermediate imine. These transformations provide access to a range of derivatives with different functional group handles for further elaboration.

Table 1: Examples of Cyano Group Modifications on the 1,2,5-Thiadiazole Ring

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Cyano-1,2,5-thiadiazole derivative | NaN₃, Lewis Acid | 4-(1H-Tetrazol-5-yl)-1,2,5-thiadiazole derivative | nih.govacs.org |

| 4-Cyano-1,2,5-thiadiazole derivative | H₂O, H⁺ or OH⁻ | 1,2,5-Thiadiazole-4-carboxylic acid derivative | thieme-connect.deresearchgate.net |

| 4-Cyano-1,2,5-thiadiazole derivative | R-OH, H⁺ | Alkyl 1,2,5-thiadiazole-4-carboxylate derivative | thieme-connect.de |

Modification of the Carboxamide Group

The carboxamide group at the 3-position of the 1,2,5-thiadiazole ring is also amenable to a variety of chemical transformations, providing another avenue for the synthesis of novel derivatives.

Dehydration of the carboxamide is a common reaction that leads to the formation of a nitrile. This can be achieved using standard dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). thieme-connect.de This reaction is essentially the reverse of the hydration of a nitrile and can be a useful synthetic step for creating dinitrile-substituted 1,2,5-thiadiazoles.

Hydrolysis of the carboxamide, under either acidic or basic conditions, will yield the corresponding carboxylic acid. This transformation is a fundamental reaction of amides and provides a route to 1,2,5-thiadiazole-3-carboxylic acid derivatives, which can then be further functionalized, for example, through esterification or conversion to an acid chloride.

Reduction of the carboxamide group to an amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide into a primary amine, introducing a basic center into the molecule and opening up possibilities for further derivatization through reactions such as acylation or alkylation.

Table 2: Examples of Carboxamide Group Modifications

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Cyano-1,2,5-thiadiazole-3-carboxamide | P₂O₅ or SOCl₂ | 1,2,5-Thiadiazole-3,4-dicarbonitrile | thieme-connect.de |

| This compound | H₂O, H⁺ or OH⁻ | 4-Cyano-1,2,5-thiadiazole-3-carboxylic acid | thieme-connect.de |

Substitution on the 1,2,5-Thiadiazole Ring System

The 1,2,5-thiadiazole ring itself can be a site for chemical modification, although its reactivity is influenced by the presence of the electron-withdrawing cyano and carboxamide groups. The ring is generally resistant to electrophilic substitution reactions. thieme-connect.de However, it is susceptible to nucleophilic attack, particularly on the carbon atoms of the ring.

The introduction of substituents onto the thiadiazole ring often requires the pre-functionalization of the ring, for example, with a halogen atom. Halogenated 1,2,5-thiadiazoles are valuable intermediates as the halogen can be readily displaced by a variety of nucleophiles. nih.gov This allows for the synthesis of a wide range of derivatives with different substituents, such as amino, alkoxy, or alkylthio groups. The electron-withdrawing nature of the existing substituents on this compound would be expected to activate the ring towards such nucleophilic aromatic substitution reactions.

Formation of Fused and Annulated 1,2,5-Thiadiazole Systems

The construction of fused and annulated ring systems containing the 1,2,5-thiadiazole core represents an important strategy for creating more complex and rigid molecular architectures. These polycyclic systems can exhibit unique electronic and conformational properties.

A general and efficient method for the annulation of a nih.govquimicaorganica.orgnih.govthiadiazole ring to aromatic systems like pyridine and benzene has been developed. researchgate.netbohrium.com This method utilizes the reaction of ortho-diamines with sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂). researchgate.netbohrium.comchemicalbook.com By starting with a suitably substituted diamine precursor, it is possible to construct fused systems such as nih.govquimicaorganica.orgnih.govthiadiazolo[3,4-b]pyridines and benzo[c] nih.govquimicaorganica.orgnih.govthiadiazoles.

Another important class of fused systems is the thiadiazolopyrimidines. These can be synthesized through various cyclization strategies, often involving the reaction of a 3-amino-1,2,5-thiadiazole derivative with a 1,3-dicarbonyl compound or its equivalent. The resulting fused heterocyclic system combines the structural features of both the thiadiazole and pyrimidine rings. The synthesis of thiadiazolopyrimidine-based polycyclic compounds has been reported, highlighting the versatility of this approach. nih.gov

Table 3: Examples of Fused and Annulated 1,2,5-Thiadiazole Systems

| Precursors | Reagents and Conditions | Fused System | Reference |

|---|---|---|---|

| ortho-Diaminopyridine | S₂Cl₂ or SOCl₂ | nih.govquimicaorganica.orgnih.govThiadiazolo[3,4-b]pyridine | researchgate.netbohrium.com |

| ortho-Diaminobenzene | S₂Cl₂ or SOCl₂ | Benzo[c] nih.govquimicaorganica.orgnih.govthiadiazole | researchgate.netresearchgate.net |

Design and Synthesis of Bioisosteric Analogs

Bioisosterism, the replacement of a functional group or a whole molecule with another that has similar physical and chemical properties, is a widely used strategy in medicinal chemistry and materials science. In the context of this compound, the 1,2,5-thiadiazole ring can be replaced with other five-membered heterocycles to generate novel analogs with potentially different biological activities or material properties.

Common bioisosteres for the thiadiazole ring include oxadiazoles, isoxazoles, and triazoles. For example, 1,2,4-oxadiazoles have been investigated as bioisosteres for thiazoles. researchgate.net The synthesis of isoxazole-carboxamide derivatives has also been reported as a strategy for generating novel compounds. nih.govresearchgate.netnih.govresearchgate.net The choice of bioisostere depends on the desired properties, such as electronic distribution, hydrogen bonding capabilities, and metabolic stability.

The synthesis of these analogs typically involves the construction of the alternative heterocyclic ring with the appropriate cyano and carboxamide (or precursor) functionalities. For instance, the synthesis of isoxazole-carboxamide analogs can be achieved by coupling an isoxazole carboxylic acid with an appropriate amine. nih.govresearchgate.netnih.gov

Table 4: Examples of Bioisosteric Replacements for the 1,2,5-Thiadiazole Ring

| Original Ring | Bioisosteric Replacement | Example of Analog |

|---|---|---|

| 1,2,5-Thiadiazole | 1,2,4-Oxadiazole | 4-Cyano-1,2,4-oxadiazole-3-carboxamide |

| 1,2,5-Thiadiazole | Isoxazole | 4-Cyano-isoxazole-3-carboxamide |

Applications in Materials Science and Advanced Chemical Technologies

Optical Properties and Optoelectronic Applications

The 1,2,5-thiadiazole (B1195012) ring system is known for its electron-accepting (acceptor) properties, which are foundational to its use in optoelectronic materials. rsc.org When integrated into larger molecular frameworks, particularly with electron-donating moieties, it can facilitate intramolecular charge transfer (ICT), a key process for creating materials with tailored optical and electronic properties. researchgate.net This donor-acceptor design is crucial for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. nih.govmdpi.com

While specific photophysical data for 4-Cyano-1,2,5-thiadiazole-3-carboxamide is not widely detailed, the presence of the electron-withdrawing cyano and carboxamide groups is expected to enhance the inherent electron-deficient character of the thiadiazole ring. This structural feature suggests that the compound could be a potent electron-accepting building block. Incorporating this molecule into conjugated polymers or small molecules could lead to materials with low energy gaps and absorption/emission spectra shifted towards longer wavelengths, potentially into the near-infrared (NIR) region. rsc.org Such properties are highly desirable for applications in NIR-emitting OLEDs and as active materials in organic photovoltaics.

Electrochemical Applications

The electrochemical behavior of thiadiazole derivatives is a subject of significant research interest. utq.edu.iq The electron-deficient 1,2,5-thiadiazole nucleus makes these compounds susceptible to reduction. researchgate.net For instance, related 1,2,5-thiadiazole 1,1-dioxides are known to be more easily electroreduced than their parent heterocycles. nih.govresearchgate.net The introduction of cyano and carboxamide groups further withdraws electron density from the ring, suggesting that this compound would be an electroactive material with distinct redox properties.

This electrochemical activity opens pathways for its use in various devices. Electropolymerized films of other functionalized thiadiazoles have been successfully employed in the development of electrochemical sensors. utq.edu.iq Given its structure, this compound could be investigated as a component in redox-active polymers or as a ligand for creating coordination compounds with specific electrochemical functionalities. Such materials are relevant for batteries, electrochromic devices, and chemical sensors. mdpi.com For example, a related thiadiazole derivative has been studied as a corrosion inhibitor for copper, an application rooted in its electrochemical activity at metal surfaces. mdpi.com

Role as Precursors in Nitrogen-Rich Compound Synthesis

A significant application of this compound lies in its role as a precursor for nitrogen-rich compounds, particularly energetic materials. chemistry-chemists.com The synthesis of high-performance energetic materials often relies on building blocks that are rich in nitrogen, as the formation of stable dinitrogen (N₂) gas upon decomposition releases large amounts of energy. nih.govpurdue.eduuni-muenchen.de

Table 1: Potential Reactions for Synthesizing Nitrogen-Rich Compounds

| Precursor Functional Group | Reagent | Resulting Structure | Application |

|---|---|---|---|

| Cyano (-CN) | Sodium Azide (B81097) (NaN₃), Acid | Tetrazole Ring | High-Nitrogen Energetic Compounds |

| Carboxamide (-CONH₂) | Dehydration (e.g., P₂O₅) | Cyano Group (-CN) | Intermediate for further reactions |

The combination of the stable, energetic thiadiazole ring with a reactive cyano group makes this compound a valuable intermediate for designing and synthesizing a new generation of advanced energetic materials with tailored properties. chemistry-chemists.comnih.gov

Utilization as Chemical Intermediates in Complex Molecule Construction

Thiadiazoles are versatile scaffolds in organic synthesis, serving as key intermediates in the construction of a wide range of complex molecules, including pharmaceuticals and functional materials. rsc.orgisres.orgjocpr.com this compound possesses two highly versatile functional groups—the cyano and the carboxamide—that can be chemically transformed into various other functionalities.

The cyano group can be:

Hydrolyzed to a carboxylic acid, enabling the formation of esters, amides, or acid chlorides.

Reduced to an aminomethyl group, which can be used to build larger structures through amide bond formation or other coupling reactions.

Reacted with organometallic reagents to form ketones.

The carboxamide group can be:

Hydrolyzed to a carboxylic acid.

Dehydrated to regenerate a cyano group.

Undergo rearrangement reactions, such as the Hofmann rearrangement, to yield an amine. nih.gov

This rich chemical reactivity allows for the strategic incorporation of the 1,2,5-thiadiazole core into diverse molecular architectures. researchgate.net For example, thiadiazole carboxamide scaffolds have been utilized in the synthesis of kinase inhibitors for potential cancer treatment, highlighting their value as intermediates in medicinal chemistry. mdpi.com

Additive Functions in Material Compositions

Beyond their role as core building blocks, thiadiazole derivatives can also function as additives to modify and improve the properties of other materials. isres.org A notable application for a closely related compound, 3-cyano-4-hydroxy-1,2,5-thiadiazole, is as a stabilizer to inhibit the polymerization of acrylonitrile (B1666552). google.com In experiments, acrylonitrile stabilized with this thiadiazole derivative showed no signs of polymerization after 150 hours of continuous sunlight exposure, whereas the unstabilized sample began to polymerize within 45 hours. google.com This demonstrates the potential of the cyano-substituted 1,2,5-thiadiazole structure to act as a radical scavenger or polymerization inhibitor, enhancing the shelf-life and stability of reactive monomers.

Furthermore, the general class of thiadiazoles has been investigated for applications such as corrosion inhibitors. isres.org The presence of sulfur and nitrogen heteroatoms allows these molecules to coordinate to metal surfaces, forming a protective layer that prevents corrosion. The specific electronic properties and functional groups of this compound suggest it could be a candidate for similar applications, protecting metals in various industrial environments.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-cyano-4-hydroxy-1,2,5-thiadiazole |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyano-1,2,5-thiadiazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of precursor carboxamides with thiadiazole-forming reagents. For example, refluxing in acetonitrile with iodine and triethylamine has been used for analogous thiadiazole derivatives to facilitate cyclization and sulfur elimination . Optimization may involve adjusting reaction time (1–3 minutes for rapid cyclization) and solvent choice (e.g., DMF for high-polarity intermediates). Monitoring via TLC or HPLC is critical to track reaction progress and purity .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyano group integration .

- Mass spectrometry (monoisotopic mass ~128–220 Da range for similar compounds) to verify molecular weight .

- Chromatography (HPLC) for purity assessment, with retention times calibrated against known standards .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Post-synthesis, solvent evaporation under reduced pressure followed by recrystallization (e.g., using ethanol) is common. For complex mixtures, column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) improves separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antitumor efficacy) for thiadiazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Replicate studies under standardized conditions (e.g., consistent cell cultures, IC₅₀ protocols) .

- Meta-analysis of existing data to identify trends in substituent effects (e.g., electron-withdrawing cyano groups enhancing membrane permeability) .

- Theoretical modeling (e.g., QSAR) to correlate structural features with activity, guided by frameworks like Hofstede’s paradigm for systematic analysis .

Q. What methodological approaches are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Systematic substitution : Modify the carboxamide or cyano group and test biological activity (e.g., replacing the cyano group with halogens to assess electron effects) .

- Pharmacophore mapping : Use crystallographic data (e.g., bond angles from 1,2,5-oxadiazole analogs) to identify key interaction sites .

- In silico docking : Simulate binding to target proteins (e.g., kinase enzymes) using software like AutoDock, validated by in vitro assays .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodological Answer :

- Factorial design experiments to optimize variables (temperature, stoichiometry, solvent volume) .

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may accelerate cyclization steps .

- Flow chemistry : Continuous processing reduces side reactions and improves scalability .

Q. What strategies address discrepancies in nomenclature or structural representation across databases?

- Methodological Answer :

- Cross-referencing IUPAC names with CAS Registry Numbers (e.g., [18876-82-9] for related carboximidamides) .

- Using spectral libraries (e.g., ChemSpider ID 471899) to validate compound identity .

- Collaborating with IUPAC nomenclature committees to resolve ambiguities in substituent numbering .

Data-Driven Insights

Theoretical and Methodological Frameworks

- Linking to Pharmacological Theories : Integrate findings with established frameworks (e.g., enzyme inhibition models) to explain mechanisms, as seen in studies on N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide .

- Experimental Design : Apply Gil’s pragmatic research principles, emphasizing iterative hypothesis testing and methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.